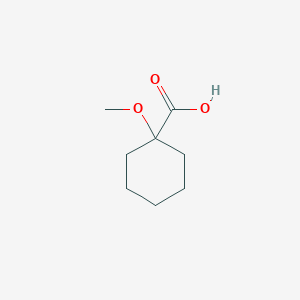

1-methoxycyclohexane-1-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJRHIPIBCOBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50421-27-7 | |

| Record name | 1-methoxycyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-methoxycyclohexane-1-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-methoxycyclohexane-1-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development due to its potential as a histone deacetylase (HDAC) inhibitor[1]. The primary focus of this document is a detailed exploration of the most direct and efficient synthesis route, proceeding through a 1-methoxycyclohexanecarbonitrile intermediate. We will delve into the mechanistic underpinnings of this pathway, provide detailed, step-by-step experimental protocols, and discuss alternative synthetic strategies. The content is structured to offer both theoretical insights and practical guidance for laboratory execution.

Introduction: The Significance of this compound

This compound and its derivatives are emerging as molecules of interest in medicinal chemistry. Notably, this compound has been identified as a potent histone deacetylase (HDAC) inhibitor[1]. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer and inflammatory conditions. By inhibiting HDACs, compounds like this compound can modulate gene expression, leading to therapeutic effects such as the inhibition of cancer cell proliferation[1]. The synthesis of this and structurally related compounds is therefore of paramount importance for further investigation into their therapeutic potential.

This guide will focus on a robust and accessible synthetic route, providing the necessary detail for its successful implementation in a laboratory setting.

The Primary Synthetic Pathway: A Two-Step Approach from Cyclohexanone

The most direct and widely applicable synthesis of this compound commences with the readily available starting material, cyclohexanone. The pathway can be logically divided into two key transformations:

-

Formation of 1-methoxycyclohexanecarbonitrile: This step involves the simultaneous addition of a cyanide nucleophile and a methoxy group to the carbonyl carbon of cyclohexanone.

-

Hydrolysis of the Nitrile: The carbonitrile intermediate is then hydrolyzed to the corresponding carboxylic acid.

Mechanistic Insights into the Formation of 1-methoxycyclohexanecarbonitrile

The formation of 1-methoxycyclohexanecarbonitrile from cyclohexanone is a variation of the well-known cyanohydrin formation reaction[2][3]. In a classical cyanohydrin formation, a cyanide ion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, followed by protonation of the resulting alkoxide to yield a hydroxyl group. For the synthesis of the methoxy-substituted nitrile, the reaction is carried out in the presence of methanol, which acts as a trapping agent for the intermediate alkoxide or a related species.

The reaction is typically catalyzed by an acid, which serves to activate the carbonyl group of cyclohexanone, making it more susceptible to nucleophilic attack. The cyanide source is usually an alkali metal cyanide, such as sodium or potassium cyanide.

The proposed mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Cyanide: The cyanide ion (CN⁻) attacks the activated carbonyl carbon, leading to the formation of a cyanohydrin-like intermediate.

-

Methoxy Group Incorporation: Methanol, present in the reaction mixture, can then react with the intermediate. This can proceed through a few possible pathways, including an acid-catalyzed substitution of the hydroxyl group in the initially formed cyanohydrin, or by direct attack of methanol on an intermediate iminium species.

The overall transformation is a highly efficient method for the one-pot synthesis of α-methoxynitriles from ketones.

Experimental Protocol for the Synthesis of 1-methoxycyclohexanecarbonitrile

This protocol is a representative procedure for the synthesis of 1-methoxycyclohexanecarbonitrile.

Materials:

-

Cyclohexanone

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Methanol (anhydrous)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of cyclohexanone (1.0 eq) in anhydrous methanol (5-10 volumes) in a round-bottom flask, add sodium cyanide (1.2 eq) at room temperature.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add glacial acetic acid (1.5 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench the reaction by carefully adding water.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-methoxycyclohexanecarbonitrile.

-

The product can be further purified by vacuum distillation if necessary.

Hydrolysis of 1-methoxycyclohexanecarbonitrile to this compound

The final step in the synthesis is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions[4].

2.3.1. Acid-Catalyzed Hydrolysis

Heating the nitrile in the presence of a strong aqueous acid, such as hydrochloric acid or sulfuric acid, will directly produce the carboxylic acid and the corresponding ammonium salt[4].

Mechanism of Acidic Hydrolysis:

-

Protonation of the nitrile nitrogen makes the carbon more electrophilic.

-

Water attacks the nitrile carbon.

-

A series of proton transfers and tautomerization leads to an amide intermediate.

-

The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.

2.3.2. Base-Catalyzed Hydrolysis (Saponification)

Alternatively, the nitrile can be heated with a strong aqueous base, such as sodium hydroxide or potassium hydroxide. This initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid[4].

Mechanism of Basic Hydrolysis:

-

The hydroxide ion directly attacks the electrophilic nitrile carbon.

-

Protonation of the resulting anion by water gives an imidic acid, which tautomerizes to an amide.

-

The amide is then hydrolyzed by the base to the carboxylate salt and ammonia.

-

Acidification of the carboxylate salt in the workup furnishes the final carboxylic acid.

Experimental Protocol for the Hydrolysis of 1-methoxycyclohexanecarbonitrile

This protocol describes a typical acid-catalyzed hydrolysis.

Materials:

-

1-methoxycyclohexanecarbonitrile

-

Concentrated hydrochloric acid

-

Water

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 1-methoxycyclohexanecarbonitrile (1.0 eq) and a 1:1 mixture of concentrated hydrochloric acid and water (10-20 volumes).

-

Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC or GC.

-

Cool the reaction mixture to room temperature.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Visualizing the Primary Synthesis Pathway

Caption: Primary synthesis pathway for this compound.

Alternative Synthetic Strategies

While the previously described two-step pathway is the most direct, other synthetic strategies can be considered. These may be advantageous in specific contexts or for the synthesis of analogues.

Pinner Reaction Approach

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which can then be hydrolyzed to an ester[5][6]. In this context, one could envision a pathway starting from 1-cyanocyclohexanol (the cyanohydrin of cyclohexanone).

Proposed Pinner Reaction Pathway:

-

Formation of 1-cyanocyclohexanol: Reaction of cyclohexanone with a cyanide source.

-

Methylation of the hydroxyl group: Conversion of 1-cyanocyclohexanol to 1-methoxycyclohexanecarbonitrile. This could be achieved using a reagent like methyl iodide in the presence of a base.

-

Hydrolysis of the nitrile: As described previously.

Alternatively, a direct Pinner-type reaction on 1-cyanocyclohexanol with methanol and an acid catalyst could potentially lead to the methyl ester of the target acid, which could then be hydrolyzed. However, the reactivity of the tertiary alcohol might lead to side reactions.

Caption: A hypothetical Grignard reagent-based synthesis.

Data Summary

The following table summarizes the key reactants and products in the primary synthetic pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Cyclohexanone | C₆H₁₀O | 98.14 | Starting Material |

| 1-methoxycyclohexanecarbonitrile | C₈H₁₃NO | 139.20 | Intermediate |

| This compound | C₈H₁₄O₃ | 158.19 | Final Product [1] |

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from cyclohexanone. This pathway, involving the formation of a 1-methoxycyclohexanecarbonitrile intermediate followed by its hydrolysis, is robust and utilizes readily available reagents. While alternative routes, such as those based on the Pinner reaction or Grignard reagents, are theoretically plausible, they present greater synthetic challenges. The detailed protocols and mechanistic discussions provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize this important molecule for further biological evaluation.

References

-

Pinner reaction - Wikipedia. Available at: [Link]

-

Predict the products formed when cyclohexanone reacts with the following reagents. (k) sodium cyanide - Pearson. Available at: [Link]

-

Preparing Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

-

Pinner Reaction - Organic Chemistry Portal. Available at: [Link]

-

Grignard Reaction - Organic Chemistry Portal. Available at: [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

-

Nucleophilic Addition of HCN - Cyanohydrin Formation - Chemistry LibreTexts. Available at: [Link]

-

hydrolysis of nitriles - Chemguide. Available at: [Link]

Sources

- 1. This compound | 50421-27-7 | ACA42127 [biosynth.com]

- 2. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. Pinner Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 1-Methoxycyclohexane-1-carboxylic Acid from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Strategic Overview: A Three-Step Pathway to a Key Synthetic Intermediate

The synthesis of 1-methoxycyclohexane-1-carboxylic acid, a valuable building block in medicinal chemistry and organic synthesis[1], from the readily available starting material cyclohexanone is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide details a reliable and well-documented three-step synthetic route, providing in-depth mechanistic insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

The overall transformation is strategically divided into three key stages:

-

Cyanohydrin Formation: The initial step involves the nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of cyclohexanone. This reaction efficiently installs the required carboxylic acid precursor, the nitrile group, and a hydroxyl functionality at the C1 position.

-

Nitrile Hydrolysis: The resulting cyclohexanone cyanohydrin (1-hydroxycyclohexane-1-carbonitrile) is then subjected to hydrolysis under acidic conditions. This process converts the nitrile group into a carboxylic acid, yielding 1-hydroxycyclohexane-1-carboxylic acid.

-

O-Methylation: The final step is the selective methylation of the tertiary hydroxyl group of 1-hydroxycyclohexane-1-carboxylic acid. This is typically achieved via a Williamson ether synthesis, where a strong base is used to deprotonate the alcohol, followed by reaction with a methylating agent to form the desired methoxy group.

This guide will now delve into the intricate details of each of these synthetic steps, providing both the "how" and the "why" to ensure a thorough understanding of this important transformation.

Part 1: Synthesis of 1-Hydroxycyclohexane-1-carbonitrile (Cyclohexanone Cyanohydrin)

The formation of a cyanohydrin from a ketone is a classic and efficient method for carbon-carbon bond formation.[2][3] The reaction is reversible and base-catalyzed, with the equilibrium favoring the product for unhindered ketones like cyclohexanone.[2]

Reaction Mechanism: Base-Catalyzed Nucleophilic Addition

The mechanism for cyanohydrin formation proceeds via a two-step process:

-

Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclohexanone. This leads to the formation of a tetrahedral alkoxide intermediate.

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, such as undissociated hydrocyanic acid (HCN) or water, to yield the final cyanohydrin product.[4]

Caption: Mechanism of base-catalyzed cyanohydrin formation.

Experimental Protocol: Synthesis of 1-Hydroxycyclohexane-1-carbonitrile

This protocol is adapted from a well-established procedure.[5]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclohexanone | 98.14 | 4.02 g | 0.041 |

| Potassium Cyanide (KCN) | 65.12 | 3.3 g | 0.051 |

| Sodium Metabisulfite | 190.11 | 4.84 g | 0.025 |

| Distilled Water | 18.02 | 40 mL | - |

| Ethyl Acetate | 88.11 | 200 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a well-ventilated fume hood, a solution of sodium metabisulfite (4.84 g, 0.025 mol) in distilled water (20 mL) is prepared.

-

In a separate reaction vessel equipped with a magnetic stirrer, a mixture of cyclohexanone (4.02 g, 0.041 mol) and potassium cyanide (3.3 g, 0.051 mol) in water (20 mL) is stirred.

-

The sodium metabisulfite solution is added slowly and dropwise to the stirred cyclohexanone and potassium cyanide mixture over a period of 30 minutes.

-

The reaction mixture is stirred continuously at 25°C for 8 hours.

-

Upon completion of the reaction, the mixture is transferred to a separatory funnel and extracted with ethyl acetate (2 x 100 mL).

-

The organic phases are combined, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield 1-hydroxycyclohexane-1-carbonitrile as an oil.

Expected Yield: Approximately 3.8 g.

Part 2: Synthesis of 1-Hydroxycyclohexane-1-carboxylic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[6] In the case of α-hydroxynitriles, this reaction provides a direct route to α-hydroxy acids.[6] The hydrolysis can be catalyzed by either acid or base, with acid catalysis being commonly employed.[7]

Reaction Mechanism: Acid-Catalyzed Nitrile Hydrolysis

The acid-catalyzed hydrolysis of a nitrile to a carboxylic acid proceeds through the formation of an amide intermediate. The mechanism involves the following key steps:

-

Protonation of the Nitrile: The nitrogen atom of the nitrile is protonated by the strong acid, making the carbon atom more electrophilic.

-

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the protonated nitrile.

-

Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a protonated amide.

-

Hydrolysis of the Amide: The protonated amide is then hydrolyzed by water in a mechanism analogous to ester hydrolysis, ultimately yielding the carboxylic acid and an ammonium ion.

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Synthesis of 1-Hydroxycyclohexane-1-carboxylic Acid

This protocol is a continuation of the synthesis from the previously prepared 1-hydroxycyclohexane-1-carbonitrile.[5]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 1-Hydroxycyclohexane-1-carbonitrile | 125.17 | ~3.8 g |

| Acetic Acid | 60.05 | 12.5 mL |

| Concentrated Hydrochloric Acid (37%) | 36.46 | 37.5 mL |

| Ethyl Acetate | 88.11 | 50 mL |

| Water | 18.02 | 50 mL |

| Anhydrous Magnesium Sulfate | 120.37 | As needed |

| Hexane | 86.18 | 25 mL |

Procedure:

-

The 1-hydroxycyclohexane-1-carbonitrile obtained in the previous step is dissolved in acetic acid (12.5 mL).

-

Concentrated hydrochloric acid (37.5 mL) is added slowly to the solution.

-

The reaction solution is heated to reflux for 6 hours.

-

After cooling, the solution is concentrated under reduced pressure to obtain an oily residue.

-

The residue is partitioned between water (50 mL) and ethyl acetate (50 mL) in a separatory funnel.

-

The organic phase is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield a solid.

-

The solid is washed with hexane (25 mL) and filtered to give pure 1-hydroxycyclohexane-1-carboxylic acid.

Expected Yield: Approximately 2.84 g.[5] The melting point of the product is reported to be 107-108°C.[8]

Part 3: Synthesis of this compound

The final step in the synthesis is the methylation of the tertiary hydroxyl group of 1-hydroxycyclohexane-1-carboxylic acid. The Williamson ether synthesis is a robust and widely used method for forming ethers from alcohols.[9][10][11][12] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[9][10]

Strategic Considerations for Selective O-Methylation

A key challenge in this step is the presence of two acidic protons: one on the hydroxyl group and one on the carboxylic acid. The carboxylic acid proton is significantly more acidic than the alcohol proton. Therefore, a strong base will deprotonate the carboxylic acid first. To achieve selective O-methylation, a sufficient amount of a strong, non-nucleophilic base, such as sodium hydride (NaH), should be used to deprotonate both the carboxylic acid and the alcohol, generating a dianion. The resulting alkoxide is a stronger nucleophile than the carboxylate and will preferentially attack the methylating agent.[13]

Alternatively, the carboxylic acid can be protected as an ester prior to methylation.[14][15][16] However, the direct methylation of the dianion is a more atom-economical approach.

Reaction Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction.[9][10]

-

Deprotonation: A strong base, such as sodium hydride, deprotonates the alcohol to form a highly nucleophilic alkoxide.

-

Nucleophilic Substitution: The alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the methylating agent (e.g., methyl iodide) in a backside attack, displacing the iodide leaving group and forming the ether linkage.

Caption: Proposed mechanism for the Williamson ether synthesis of this compound.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on standard Williamson ether synthesis procedures and the principles of selective methylation.[13][17][18][19]

Materials:

| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Proposed Moles |

| 1-Hydroxycyclohexane-1-carboxylic acid | 144.17 | 2.84 g | 0.0197 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.73 g | 0.0433 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |

| Methyl Iodide (MeI) | 141.94 | 3.08 g (1.36 mL) | 0.0217 |

| Saturated Ammonium Chloride Solution | - | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.73 g, 0.0433 mol) to a flame-dried round-bottom flask.

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

-

Add anhydrous THF (30 mL) to the sodium hydride.

-

Dissolve 1-hydroxycyclohexane-1-carboxylic acid (2.84 g, 0.0197 mol) in anhydrous THF (20 mL) and add it dropwise to the stirred suspension of sodium hydride at 0°C.

-

Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0°C and add methyl iodide (3.08 g, 1.36 mL, 0.0217 mol) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0°C.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

Summary of Synthetic Pathway and Expected Products

| Step | Starting Material | Product | Key Reagents | Expected Yield |

| 1 | Cyclohexanone | 1-Hydroxycyclohexane-1-carbonitrile | KCN, Na₂S₂O₅ | ~90% (based on cyclohexanone) |

| 2 | 1-Hydroxycyclohexane-1-carbonitrile | 1-Hydroxycyclohexane-1-carboxylic acid | conc. HCl, Acetic Acid | ~75% (from cyanohydrin) |

| 3 | 1-Hydroxycyclohexane-1-carboxylic acid | This compound | NaH, CH₃I | 70-85% (estimated) |

Conclusion

The synthesis of this compound from cyclohexanone is a robust and reproducible three-step process. By understanding the underlying mechanisms of cyanohydrin formation, nitrile hydrolysis, and Williamson ether synthesis, and by carefully controlling the reaction conditions as detailed in this guide, researchers can confidently and efficiently produce this valuable synthetic intermediate for a wide range of applications in drug discovery and development. The provided protocols offer a solid foundation for laboratory-scale synthesis, and the mechanistic discussions provide the necessary insights for troubleshooting and optimization.

References

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

M-CSA. (n.d.). (S)-hydroxynitrile lyase. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. In Organic Chemistry. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxycycloheptane-1-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

-

Organic Chemistry Tutor. (2024, January 14). Cyanohydrin Formation and Reactions [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterases catalyze hydrolysis of carboxylic acid esters while... Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyano-1-hydroxycyclohexane. Retrieved from [Link]

-

Save My Exams. (2025, June 23). Hydroxynitrile. A level Chemistry Revision Notes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Catalytic Promiscuity of Ancestral Esterases and Hydroxynitrile Lyases. PubMed. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Methoxycyclohexane (CAS 931-56-6). Retrieved from [Link]

-

Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

-

PubMed. (1997). Selective deoxygenation and O-methylation of benanomicin A: synthesis of 9-deoxy-, 9-O-methyl- and 14-O-methylbenanomicin A. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Hydroxy-cyclohexanecarboxylic acid, cation - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). O-Methylation Of Hydroxyl-Containing Organic Substrates: A Comprehensive Overview. Retrieved from [Link]

-

ResearchGate. (2024, April 1). Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI? Retrieved from [Link]

-

ResearchGate. (n.d.). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Hydroxycyclohexane-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). rac-(1R,2S)-2-hydroxycyclohexane-1-carbonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dual Effects of Alpha-Hydroxy Acids on the Skin. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Alpha hydroxycarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxycyclohexanecarbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Methylation of Carboxylic Acids with Potassium Hydroxide/Methyl Sulfoxide and Iodomethane. Retrieved from [Link]

-

Reddit. (2020, October 28). Methylation using iodomethane. r/Chempros. Retrieved from [Link]

Sources

- 1. This compound | 50421-27-7 | ACA42127 [biosynth.com]

- 2. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]

- 3. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1-HYDROXY-CYCLOHEXANECARBOXYLIC ACID | 1123-28-0 [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 8. 1-Hydroxycyclohexanecarboxylic acid | 1123-28-0 [sigmaaldrich.com]

- 9. byjus.com [byjus.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. chemistnotes.com [chemistnotes.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. echemi.com [echemi.com]

- 14. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 15. learninglink.oup.com [learninglink.oup.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. juniperpublishers.com [juniperpublishers.com]

- 18. Selective deoxygenation and O-methylation of benanomicin A: synthesis of 9-deoxy-, 9-O-methyl- and 14-O-methylbenanomicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eurekaselect.com [eurekaselect.com]

An In-Depth Technical Guide to 1-methoxycyclohexane-1-carboxylic acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methoxycyclohexane-1-carboxylic acid (CAS No. 50421-27-7) is a substituted cycloalkane carboxylic acid. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential applications, with a particular focus on its putative role as a histone deacetylase (HDAC) inhibitor. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information and draws comparisons with structurally related compounds to offer valuable insights for research and development professionals.

Introduction

This compound is a unique molecule featuring a cyclohexane ring with both a carboxylic acid and a methoxy group attached to the same quaternary carbon atom. This α-methoxy acid structure is of interest in medicinal chemistry and organic synthesis. The presence of the methoxy group at the α-position can influence the acidity, reactivity, and biological activity of the carboxylic acid moiety. Notably, this compound has been described by some commercial suppliers as a potent histone deacetylase (HDAC) inhibitor, suggesting its potential as a lead compound in the development of therapeutics for a range of diseases, including cancer and inflammatory conditions.[1] This guide aims to consolidate the known information about this compound and provide a framework for its further investigation.

Physicochemical and Spectroscopic Properties

Physicochemical Properties

The general physicochemical properties of this compound are presented in Table 1.

| Property | Value | Source |

| CAS Number | 50421-27-7 | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | White solid (reported by suppliers) | [2] |

| Predicted XlogP | 1.3 | [3] |

Solubility: The solubility of this compound has not been experimentally reported. It is expected to be soluble in organic solvents such as chloroform and methanol, and sparingly soluble in water.

Spectroscopic Analysis (Predicted)

Without experimental spectra, the following are predictions for the key spectroscopic signatures of this compound, which are crucial for its identification and characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methoxy group protons (-OCH₃) around 3.2-3.5 ppm. The methylene protons of the cyclohexane ring would appear as a series of broad multiplets in the region of 1.2-2.0 ppm. A broad singlet corresponding to the acidic proton of the carboxylic acid group would likely be observed far downfield, typically above 10 ppm, and its position can be concentration-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbon of the carboxylic acid in the range of 175-185 ppm. The quaternary carbon attached to both the methoxy and carboxyl groups would appear around 75-85 ppm. The methoxy carbon should be visible around 50 ppm, and the carbons of the cyclohexane ring would produce signals in the aliphatic region (20-40 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretching band for the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. The C-O stretching vibrations for the ether and carboxylic acid will appear in the 1000-1300 cm⁻¹ region.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z 158. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) or the carboxylic acid group (-COOH, m/z 45). Predicted mass-to-charge ratios for common adducts include [M+H]⁺ at 159.10158 and [M+Na]⁺ at 181.08352.[3]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not available in the literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry reactions.

Proposed Synthesis

A logical approach to the synthesis of this compound is the hydrolysis of the corresponding α-methoxy nitrile. This two-step process would involve the formation of 1-methoxycyclohexanecarbonitrile from cyclohexanone, followed by its hydrolysis to the target carboxylic acid.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-methoxycyclohexanecarbonitrile

This step can be achieved through a modification of the Strecker synthesis.

-

To a solution of sodium cyanide and ammonium chloride in aqueous ammonia, add cyclohexanone dropwise at a low temperature (e.g., 0-5 °C).

-

Stir the reaction mixture for several hours to form 1-aminocyclohexanecarbonitrile.

-

The intermediate amino nitrile can then be methylated. Treatment with a suitable base to deprotonate the amine, followed by the addition of methyl iodide, would yield the corresponding N-methylated product. Subsequent hydrolysis of the amino group and methylation of the resulting hydroxyl would lead to the desired methoxy nitrile. A more direct, albeit potentially lower-yielding, approach could involve the formation of the cyanohydrin from cyclohexanone, followed by O-methylation of the hydroxyl group.

Step 2: Hydrolysis of 1-methoxycyclohexanecarbonitrile to this compound

-

Reflux the 1-methoxycyclohexanecarbonitrile intermediate with a strong aqueous acid, such as hydrochloric acid or sulfuric acid.

-

The reaction progress can be monitored by TLC until the starting nitrile is consumed.

-

Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purification can be achieved by recrystallization or column chromatography.

Reactivity

As a carboxylic acid, this compound is expected to undergo typical reactions of this functional group.

-

Esterification: It can be converted to its corresponding esters via Fischer esterification by reacting it with an alcohol in the presence of a strong acid catalyst.

-

Amide Formation: Reaction with amines, typically activated by coupling agents like dicyclohexylcarbodiimide (DCC), will produce the corresponding amides.

-

Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 1-(hydroxymethyl)-1-methoxycyclohexane.

-

Decarboxylation: Decarboxylation of α-alkoxy carboxylic acids is generally not as facile as that of β-keto acids. However, under forcing conditions, it may undergo decarboxylation to yield methoxycyclohexane.

Potential Applications in Drug Discovery

The primary interest in this compound stems from its reported activity as a histone deacetylase (HDAC) inhibitor.[1]

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Therefore, HDAC inhibitors have emerged as a promising class of anti-cancer agents.

The general pharmacophore for many HDAC inhibitors consists of three main components:

-

A zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme. Carboxylic acids can serve as ZBGs.

-

A linker region that occupies the channel leading to the active site.

-

A cap group that interacts with the surface of the enzyme.

Figure 2: General pharmacophore model for HDAC inhibitors and the potential role of this compound's structural components.

In the context of this model, the carboxylic acid moiety of this compound would function as the zinc-binding group, while the cyclohexane ring could serve as a linker and/or a cap group. The α-methoxy group may play a role in optimizing the binding affinity and selectivity for specific HDAC isoforms. While the claim of its potency as an HDAC inhibitor is intriguing, it is important to note that this has not yet been substantiated in peer-reviewed scientific literature. Further enzymatic assays and structural biology studies are required to validate this activity and to determine its mechanism of action and isoform selectivity.

Safety and Handling

Based on information from suppliers, this compound should be handled with care in a laboratory setting. The following hazard statements are associated with this compound:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.[1]

Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with potential utility in medicinal chemistry, particularly as a scaffold for the design of HDAC inhibitors. This guide has provided a summary of its known properties, a plausible synthetic route, and an overview of its potential applications. However, the lack of comprehensive, publicly available experimental data highlights the need for further research to fully characterize this molecule and validate its reported biological activities. Such studies would be invaluable for unlocking its full potential in drug discovery and development.

References

-

Full article: Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold - Taylor & Francis Online. Available at: [Link]

-

This compound (C8H14O3) - PubChemLite. Available at: [Link]

Sources

An In-depth Technical Guide to the Formation of 1-methoxycyclohexane-1-carboxylic acid

Abstract

This technical guide provides a comprehensive examination of the formation of 1-methoxycyclohexane-1-carboxylic acid, a compound of interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of its synthesis, present a detailed experimental protocol, and discuss the critical parameters that ensure a successful outcome. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic transformation.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are valuable scaffolds in the design of novel therapeutics and functional materials. The presence of a quaternary carbon center bearing both a carboxylic acid and a methoxy group imparts unique conformational constraints and electronic properties. For instance, it has been investigated as a histone deacetylase (HDAC) inhibitor, highlighting its potential in oncology and inflammatory diseases.[1]

The synthesis of this target molecule is most effectively approached through a multi-step sequence commencing with cyclohexanone. The core strategy involves the formation of a cyanohydrin-like intermediate, introduction of the methoxy group, and subsequent hydrolysis of the nitrile to the corresponding carboxylic acid. This guide will elucidate the nuances of this pathway.

The Reaction Mechanism: A Step-by-Step Elucidation

The formation of this compound from cyclohexanone is a fascinating cascade of fundamental organic reactions. The overall transformation can be dissected into two principal stages: the formation of the α-methoxynitrile intermediate and its subsequent hydrolysis.

Stage 1: Formation of 1-methoxycyclohexanecarbonitrile

This stage is a variation of the classic cyanohydrin formation. The reaction is initiated by the nucleophilic attack of a cyanide ion on the electrophilic carbonyl carbon of cyclohexanone.

-

Step 1: Nucleophilic Attack of Cyanide. The cyanide ion (from a source such as KCN or NaCN) attacks the carbonyl carbon of cyclohexanone, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[2]

-

Step 2: Formation of the Methoxy Group. In the presence of methanol, two primary pathways can be envisioned for the introduction of the methoxy group.

-

Path A: O-Alkylation. The intermediate alkoxide can be trapped by an alkylating agent, such as dimethyl sulfate, in a Williamson ether-like synthesis.

-

Path B: Acid-Catalyzed Nucleophilic Substitution. Alternatively, under acidic conditions, the hydroxyl group of the initially formed cyanohydrin can be protonated, forming a good leaving group (water). Subsequent attack by methanol would then yield the desired α-methoxynitrile.

-

-

Step 3: Formation of 1-methoxycyclohexanecarbonitrile. The culmination of these initial steps is the formation of the key intermediate, 1-methoxycyclohexanecarbonitrile.

Caption: Formation of the α-methoxynitrile intermediate.

Stage 2: Hydrolysis of the Nitrile

The nitrile group of 1-methoxycyclohexanecarbonitrile is then hydrolyzed to a carboxylic acid. This transformation can be effectively carried out under either acidic or basic conditions.[3][4][5][6]

-

Acid-Catalyzed Hydrolysis:

-

Protonation of the nitrile nitrogen increases the electrophilicity of the carbon.

-

Nucleophilic attack by water on the nitrile carbon.

-

A series of proton transfers leads to the formation of an amide intermediate.

-

Further hydrolysis of the amide, involving protonation of the carbonyl oxygen followed by nucleophilic attack of water, leads to the formation of a tetrahedral intermediate which then collapses to give the carboxylic acid and ammonia.[3][7]

-

-

Base-Catalyzed Hydrolysis:

-

Nucleophilic attack of a hydroxide ion on the nitrile carbon.

-

Protonation of the resulting anion by water to form an imidic acid, which tautomerizes to an amide.

-

The amide is then hydrolyzed by nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that expels an amide anion to form the carboxylate salt.

-

Acidification of the carboxylate salt in a separate workup step yields the final carboxylic acid.[8]

-

Caption: Hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol

The following is a detailed, self-validating protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Cyclohexanone | 98.14 | 0.947 | 10.0 g | 0.102 |

| Potassium Cyanide | 65.12 | 1.52 | 7.97 g | 0.122 |

| Methanol | 32.04 | 0.792 | 50 mL | - |

| Concentrated HCl | 36.46 | 1.18 | As needed | - |

| Diethyl Ether | 74.12 | 0.713 | As needed | - |

| Anhydrous MgSO₄ | 120.37 | 2.66 | As needed | - |

Caution: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

Step-by-Step Procedure

Part A: Synthesis of 1-methoxycyclohexanecarbonitrile

-

To a solution of potassium cyanide (7.97 g, 0.122 mol) in 20 mL of water in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 50 mL of methanol.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add cyclohexanone (10.0 g, 0.102 mol) to the stirred solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 1-methoxycyclohexanecarbonitrile.

Part B: Hydrolysis to this compound

-

To the crude 1-methoxycyclohexanecarbonitrile, add 50 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours. The progress of the hydrolysis can be monitored by the cessation of gas evolution (ammonia).

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

The product may precipitate as a white solid. If so, collect the solid by vacuum filtration. If not, extract the aqueous solution with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with brine (2 x 50 mL) and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure product.

Caption: Experimental workflow for the synthesis.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 30-50 °C |

| ¹H NMR (CDCl₃) | δ (ppm): 3.25 (s, 3H, OCH₃), 1.20-1.80 (m, 10H, cyclohexyl H), 11.5 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃) | δ (ppm): 180-185 (C=O), 80-85 (quaternary C), 50-55 (OCH₃), 20-40 (cyclohexyl CH₂) |

| IR (KBr, cm⁻¹) | 2500-3300 (br, O-H), 1700-1725 (C=O), 1050-1150 (C-O) |

Note: The NMR and IR data are predicted values based on the structure and may vary slightly.

Potential Side Reactions and Troubleshooting

-

Formation of Cyclohexanone Cyanohydrin: If the reaction conditions are not sufficiently anhydrous or if a protic solvent is used without a means to trap the alkoxide, the formation of the cyanohydrin can be a significant side reaction.

-

Incomplete Hydrolysis: The hydrolysis of the nitrile can be sluggish. If the reaction stalls, extending the reflux time or using a stronger acid or base may be necessary.

-

Esterification: If the hydrolysis is performed under acidic conditions with an alcohol as a solvent, esterification of the product can occur. It is crucial to use a non-alcoholic solvent or aqueous acid for the hydrolysis step.

Conclusion

The synthesis of this compound is a robust and reproducible process that relies on fundamental principles of organic chemistry. By carefully controlling the reaction conditions, particularly during the formation of the α-methoxynitrile intermediate, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers to successfully synthesize this valuable compound for their scientific endeavors.

References

-

Chemguide. (n.d.). The Preparation of Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. Retrieved from [Link]

-

OpenStax. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (k) sodium cyanide. Retrieved from [Link]

-

PubChem. (n.d.). rac-(1r,4r)-4-methoxycyclohexane-1-carboxylic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Stereochemistry of the 1-hydroxycyclohexanecarboxylic acids obtained by hydrolysis of the cyanohydrins of some methylcyclohexanones. Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. Retrieved from [Link]

- Google Patents. (n.d.). KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.

-

Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

Sources

- 1. This compound | 50421-27-7 | ACA42127 [biosynth.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID(1123-25-7) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to 1-Methoxycyclohexane-1-carboxylic Acid: Synthesis, Characterization, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methoxycyclohexane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry. While a detailed historical account of its discovery is not prominently documented in scientific literature, its importance is underscored by its potent activity as a histone deacetylase (HDAC) inhibitor.[1] This guide will delve into a plausible synthetic pathway, detailed characterization methods, and the scientific rationale behind its investigation. The content is structured to provide both a theoretical understanding and practical insights for researchers working with this and similar molecular entities.

Introduction and Significance

This compound (CAS No. 50421-27-7) is a saturated cyclic carboxylic acid with a methoxy group at the C1 position.[1] Its molecular formula is C₈H₁₄O₃, and it has a molecular weight of 158.19 g/mol .[1] The primary driver for the scientific interest in this compound is its function as a potent histone deacetylase (HDAC) inhibitor.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. The inhibition of HDACs has emerged as a promising therapeutic strategy in oncology and other diseases. By preventing the deacetylation of histones, HDAC inhibitors can lead to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that may have been silenced. The unique structural features of this compound, particularly the α-methoxy substitution on a cyclohexyl scaffold, likely contribute to its specific binding and inhibitory activity at the catalytic site of HDACs.[1]

Proposed Synthetic Pathway

The proposed three-step synthesis is as follows:

-

Step 1: Formation of 1-hydroxycyclohexane-1-carbonitrile (Cyclohexanone Cyanohydrin).

-

Step 2: O-Methylation of 1-hydroxycyclohexane-1-carbonitrile to yield 1-methoxycyclohexane-1-carbonitrile.

-

Step 3: Hydrolysis of 1-methoxycyclohexane-1-carbonitrile to this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-hydroxycyclohexane-1-carbonitrile

-

Rationale: This reaction is a classic nucleophilic addition to a carbonyl group. The cyanide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. The use of a slightly acidic medium protonates the resulting alkoxide to form the cyanohydrin.

-

Procedure:

-

In a well-ventilated fume hood, a solution of potassium cyanide (KCN) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cooled in an ice bath.

-

Cyclohexanone is added to the flask.

-

A solution of a weak acid, such as acetic acid, is added dropwise from the addition funnel with vigorous stirring. The temperature is maintained below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

-

The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.

-

Step 2: Synthesis of 1-methoxycyclohexane-1-carbonitrile

-

Rationale: This step involves the O-methylation of the hydroxyl group of the cyanohydrin. A common method for such transformations is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with a methylating agent.

-

Procedure:

-

The crude 1-hydroxycyclohexane-1-carbonitrile from Step 1 is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF), in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the hydroxyl group, forming the sodium alkoxide.

-

A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the careful addition of water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated as described previously.

-

Step 3: Synthesis of this compound

-

Rationale: The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup.

-

Procedure:

-

The crude 1-methoxycyclohexane-1-carbonitrile from Step 2 is mixed with an excess of a strong aqueous acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the final product, this compound.

-

The crude product can be purified by recrystallization or column chromatography.

-

Visualizing the Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Reaction Mechanism

Caption: Simplified mechanism for cyanohydrin formation and nitrile hydrolysis.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. While specific experimental data for this compound is not widely published, we can predict its expected properties and spectroscopic features based on its structure and data from analogous compounds.

Physicochemical Properties

| Property | Predicted/Reported Value | Source |

| CAS Number | 50421-27-7 | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Appearance | Likely a white to off-white solid | General knowledge |

| Solubility | Soluble in organic solvents like methanol, chloroform, and ethyl acetate; sparingly soluble in water. | General knowledge |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group, the cyclohexyl protons, and the acidic proton of the carboxylic acid.

-

The methoxy protons (-OCH₃) should appear as a sharp singlet around 3.2-3.5 ppm.

-

The protons of the cyclohexane ring will likely appear as a complex multiplet in the region of 1.2-2.0 ppm.

-

The acidic proton of the carboxylic acid (-COOH) is expected to be a broad singlet far downfield, typically between 10-13 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

-

The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 175-185 ppm.

-

The quaternary carbon attached to the methoxy and carboxyl groups (C1) will likely appear around 75-85 ppm.

-

The methoxy carbon (-OCH₃) should have a signal around 50-60 ppm.

-

The carbons of the cyclohexane ring will appear in the aliphatic region, typically between 20-40 ppm. The chemical shifts will be influenced by their proximity to the substituents.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

A very broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid will appear around 1700-1725 cm⁻¹.

-

C-O stretching bands for the ether and carboxylic acid will be present in the 1050-1300 cm⁻¹ region.

-

C-H stretching bands for the aliphatic C-H bonds of the cyclohexane ring will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern would be expected to include losses of characteristic fragments such as:

-

Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 127.

-

Loss of a carboxyl group (-COOH) to give a fragment at m/z = 113.

-

Decarboxylation (loss of CO₂) to give a fragment at m/z = 114.

Conclusion

This compound stands as a molecule of considerable interest due to its demonstrated activity as an HDAC inhibitor. While its historical discovery remains elusive, a robust and plausible synthetic route can be designed utilizing fundamental organic reactions. The characterization of this compound relies on standard spectroscopic techniques, and its expected spectral features can be confidently predicted based on its structure and comparison with related molecules. This technical guide provides a solid foundation for researchers and drug development professionals to understand, synthesize, and analyze this important compound, paving the way for further investigation into its therapeutic potential.

References

-

PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

Molinspiration. (n.d.). Calculation of Molecular Properties and Bioactivity Score. Retrieved January 7, 2026, from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

A Comprehensive In-Depth Technical Guide on the Theoretical Calculations for 1-methoxycyclohexane-1-carboxylic acid

This guide provides a comprehensive technical overview of the theoretical methodologies employed to characterize 1-methoxycyclohexane-1-carboxylic acid, a molecule of interest in drug development, notably as a histone deacetylase (HDAC) inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework for computational analysis. We will delve into the rationale behind the selection of computational methods, provide detailed protocols, and explore the interpretation of the resulting data to gain insights into the molecule's structure, reactivity, and potential biological activity.

Introduction: The Significance of Theoretical Modeling in Drug Discovery

In modern drug discovery, computational chemistry plays a pivotal role in accelerating the identification and optimization of lead compounds. Theoretical calculations, particularly those based on quantum mechanics, provide a lens to scrutinize molecular properties at an atomic level, offering insights that are often challenging to obtain through experimental methods alone. For this compound, a molecule with therapeutic potential, a thorough understanding of its conformational landscape, electronic properties, and reactivity is paramount. This guide will lay out a systematic approach to achieve this understanding through a suite of theoretical calculations.

Foundational Concepts: Choosing the Right Theoretical Tools

The accuracy of any theoretical prediction is fundamentally dependent on the chosen computational methodology. For a molecule like this compound, which possesses a flexible cyclohexane ring and functional groups capable of hydrogen bonding and conformational isomerism, Density Functional Theory (DFT) emerges as a powerful and well-balanced approach. DFT offers a good compromise between computational cost and accuracy for medium-sized organic molecules.

The Power of Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach has been shown to be effective for a wide range of chemical systems. A popular and extensively validated functional for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of both Hartree-Fock theory and DFT.

Selecting an Appropriate Basis Set

The basis set is a set of mathematical functions used to represent the atomic orbitals in the calculation. The choice of basis set directly impacts the accuracy and computational cost. For a molecule of this size, the Pople-style basis set, 6-31G(d) , provides a good starting point. It is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the anisotropic electron distribution in molecules with heteroatoms and strained rings. For higher accuracy, especially for properties like vibrational frequencies, a larger basis set such as 6-311+G(d,p) , which includes diffuse functions and polarization functions on hydrogen atoms, is recommended.

The Computational Workflow: A Step-by-Step Protocol

A systematic computational workflow is essential for obtaining reliable and reproducible results. The following protocol outlines the key steps for the theoretical characterization of this compound.

Caption: Computational workflow for the theoretical characterization of this compound.

Step 1: Initial 3D Structure Generation

The first step involves generating a reasonable initial 3D structure of this compound. This can be done using any molecular building software (e.g., GaussView, Avogadro). It is important to consider the stereochemistry of the molecule. For this guide, we will focus on the most stable chair conformation of the cyclohexane ring.

Step 2: Conformational Analysis

The flexibility of the cyclohexane ring and the rotation of the methoxy and carboxylic acid groups give rise to multiple possible conformers. A thorough conformational search is crucial to identify the global minimum energy structure.

-

Protocol:

-

Perform an initial conformational search using a less computationally expensive method, such as a molecular mechanics force field (e.g., MMFF94). This will generate a set of low-energy conformers.

-

Take the lowest energy conformers (e.g., within 5-10 kcal/mol of the minimum) and perform a full geometry optimization using DFT at the B3LYP/6-31G(d) level of theory.

-

For each optimized structure, perform a frequency calculation at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for accurate relative energy calculations.

-

-

Step 3: High-Accuracy Refinement

Once the lowest energy conformer has been identified, a more accurate single-point energy calculation or a full re-optimization should be performed using a larger basis set, such as B3LYP/6-311+G(d,p), to obtain more reliable energetic and geometric parameters.

-

Inclusion of Solvation Effects: Since biological processes occur in an aqueous environment, it is essential to account for the effects of the solvent. This can be achieved using an implicit solvation model, such as the Solvation Model based on Density (SMD). The SMD model treats the solvent as a continuous medium with a specific dielectric constant, providing a more realistic representation of the molecule's behavior in solution.

Step 4: Calculation of Molecular Properties

With the optimized geometry in the desired environment (gas phase or solution), a range of molecular properties can be calculated to understand the molecule's reactivity and electronic nature.

In-Depth Analysis of Calculated Properties

Geometric Parameters

The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data for similar molecules to validate the computational method. For this compound, the orientation of the methoxy and carboxylic acid groups (axial vs. equatorial) and the conformation of the carboxylic acid (syn vs. anti) are of particular interest.

| Parameter | Axial Conformer (B3LYP/6-311+G(d,p)) | Equatorial Conformer (B3LYP/6-311+G(d,p)) |

| C-C (ring avg.) | Calculated Value | Calculated Value |

| C-O (methoxy) | Calculated Value | Calculated Value |

| C=O (carboxyl) | Calculated Value | Calculated Value |

| O-H (carboxyl) | Calculated Value | Calculated Value |

| Dihedral O=C-O-H | Calculated Value | Calculated Value |

Note: The table above is a template for presenting the calculated geometric data. Actual values would be populated from the output of the DFT calculations.

Vibrational Frequencies

The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. This theoretical spectrum can be compared with experimental IR data for validation. Key vibrational modes to analyze include the C=O stretch of the carboxylic acid, the O-H stretch, and the C-O stretches of the methoxy and carboxylic acid groups.

Electronic Properties: Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Caption: A simple energy level diagram illustrating the HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is a powerful tool for predicting intermolecular interactions.

-

Red regions: Indicate negative electrostatic potential, corresponding to areas with high electron density (e.g., around the oxygen atoms of the carbonyl and methoxy groups). These are sites for electrophilic attack.

-

Blue regions: Indicate positive electrostatic potential, corresponding to areas with low electron density (e.g., around the acidic hydrogen of the carboxylic acid). These are sites for nucleophilic attack.

-

Green regions: Indicate neutral or near-zero potential.

The MEP map can provide valuable insights into how this compound might interact with the active site of a biological target like HDAC.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds and lone pairs. It can quantify the delocalization of electron density through hyperconjugative interactions, which can be important for understanding the molecule's stability and reactivity. For instance, NBO analysis can reveal interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds.

pKa Prediction

The acidity of the carboxylic acid group, represented by its pKa value, is a critical parameter for its behavior in a biological system. Theoretical pKa prediction can be performed using various established protocols. A common approach involves calculating the Gibbs free energy change for the deprotonation reaction in solution:

HA (solv) ⇌ H+ (solv) + A- (solv)

This requires accurate calculation of the free energies of the protonated and deprotonated species in the solvent, often using a combination of DFT and a reliable solvation model.

Conclusion and Future Directions

The theoretical framework outlined in this guide provides a robust and comprehensive approach for the in-depth characterization of this compound. By employing DFT calculations with appropriate functionals and basis sets, and by performing a thorough analysis of the geometric, vibrational, and electronic properties, researchers can gain significant insights into the behavior of this molecule. These computational results can guide further experimental studies and contribute to the rational design of more potent and selective HDAC inhibitors. Future work could involve more advanced computational studies, such as molecular dynamics simulations to explore the dynamic behavior of the molecule in a biological environment and to calculate binding free energies with its target protein.

References

-

Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. (URL: [Link])

-

Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. (URL: [Link])

-

Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. (URL: [Link])

-

Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors. (URL: [Link])

-

Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. (URL: [Link])

-

Frontier Molecular Orbital Theory in Organic Reactivity and Design. (URL: [Link])

-

Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. (URL: [Link])

-

Explicit solvent models and QM/MM approaches. (URL: [Link])

-

Chemical Solvent Models. (URL: [Link])

-

Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. (URL: [Link])

-

Investigation and Development of Quantum Chemical Solvation Models. (URL: [Link])

-

Creating and running a simple DFT calculation in GaussView / Gaussian. (URL: [Link])

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (URL: [Link])

-

Solvent model. (URL: [Link])

-

Gaussian tutorial-1|Structure Builder| #computational #chemistry. (URL: [Link])

-

Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. (URL: [Link])

-